molecular formula C35H54O11 B150128 Esculentoside E CAS No. 65649-36-7

Esculentoside E

Cat. No. B150128
CAS RN: 65649-36-7
M. Wt: 650.8 g/mol
InChI Key: UERRXLUEVHKNBY-XLQRJJHLSA-N
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Description

Esculentoside A (EsA) is a saponin compound isolated from the roots of Phytolacca esculenta, a plant belonging to the Phytolaccaceae family. It has been extensively studied for its pharmacological properties, particularly its anti-inflammatory effects. EsA has been shown to exert strong anti-inflammatory effects in various models of peripheral immune inflammation and has been investigated for its effectiveness in inflammation-related neurodegenerative diseases, such as Alzheimer's disease (AD) . Additionally, EsA has been reported to have protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice , and it has been suggested as a potential treatment for autoimmune diseases .

Synthesis Analysis

Molecular Structure Analysis

Esculentoside A's molecular structure is characterized by its saponin nature, which includes a glycosylated molecule with a specific sapogenin as the aglycone part. The structural relationship between esculentosides and their sapogenin precursors has been studied, with EsA deriving from the sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin . The exact molecular structure of EsA is not provided in the abstracts, but it is known to be a complex molecule with multiple hydroxyl groups and glycosidic linkages.

Chemical Reactions Analysis

The chemical reactions involving esculentoside A primarily relate to its biological activities in various cellular pathways. EsA has been shown to inhibit the production and activity of pro-inflammatory cytokines in macrophages and epithelial cells . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor kappa B (NF-κB) . Furthermore, EsA has been reported to modulate T-lymphocyte proliferation and apoptosis, suggesting that it may affect multiple apoptotic signal pathways in activated T cells .

Physical and Chemical Properties Analysis

Relevant Case Studies

Several studies have demonstrated the potential health benefits of esculentoside A. For instance, EsA has been shown to attenuate memory deficits and decrease pro-inflammatory factors in a mouse model of Alzheimer's disease . It has also been found to reduce inflammatory infiltration and pulmonary congestion in a mouse model of acute lung injury . In another study, EsA was shown to alleviate inflammatory injury in liver and kidney in an autoimmune disease model . Moreover, EsA has been suggested to protect against radiation-induced dermatitis and fibrosis by inhibiting the production of proinflammatory cytokines , and it has been found to protect against osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis .

Scientific Research Applications

1. Anti-Inflammatory Properties

Esculentoside B, a compound related to Esculentoside E, has demonstrated significant anti-inflammatory effects. In a study conducted on murine macrophage cells, it was found to inhibit inflammatory responses by deactivating specific signaling pathways involved in inflammation (Abekura et al., 2019).

2. Radiation-Induced Dermatitis and Fibrosis

Another study investigated the effects of Esculentoside A on radiation-induced dermatitis and fibrosis. This research highlighted the compound's potential in reducing skin toxicity and inflammation following radiation exposure, suggesting possible applications in managing radiation-induced damage (Xiao et al., 2006).

3. Osteoarthritis Treatment

Esculentoside A has shown promising results in treating osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis. This study suggests its potential as a therapeutic agent for osteoarthritis (Shao et al., 2020).

4. Alzheimer's Disease

In Alzheimer's disease research, Esculentoside A was found to suppress neuroinflammation induced by Aβ1–42, a significant factor in the disease's progression. This finding indicates its potential utility in treating inflammation-related neurodegenerative diseases (Yang et al., 2015).

5. Colorectal Cancer Treatment

A study on Esculentoside A revealed its antiproliferative effects against colorectal cancer cells, suggesting its potential as a cancer treatment option. This compound was found to inhibit cell proliferation, colony formation, migration, and invasion in human colorectal cancer cells (Momenah et al., 2023).

6. Autoimmune Syndrome Modulation

Research on the effects of Esculentoside A on autoimmune syndrome in mice showed its potential in modulating T-lymphocyte proliferation and apoptosis, indicating its usefulness in treating autoimmune diseases (Hu et al., 2010).

7. Acute Lung Injury

Esculentoside A has been observed to provide protective effects against lipopolysaccharide-induced acute lung injury in mice, suggesting its potential as a preventive agent for such conditions (Zhong et al., 2013).

Safety And Hazards

Esculentoside E should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22+,23+,24-,25+,26-,27-,30-,31-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRXLUEVHKNBY-XLQRJJHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esculentoside E

CAS RN

65649-36-7
Record name (2β,3β,4α,20β)-2,23-Dihydroxy-3-(β-D-xylopyranosyloxy)olean-12-ene-28,29-dioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65649-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
21
Citations
C Bailly, G Vergoten - Phytomedicine, 2020 - Elsevier
Background Esculentosides and related phytolaccosides form a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, essentially Phytolacca esculenta, P. …
Number of citations: 15 www.sciencedirect.com
F Abekura, J Park, CH Kwak, SH Ha, SH Cho… - International …, 2019 - Elsevier
… Other types of Esculentosides such as Esculentoside A, Esculentoside C, Esculentoside E, Esculentoside F, Esculentoside H and Esculentoside T have also been included in …
Number of citations: 16 www.sciencedirect.com
H Yu, L Gong, X Wang, H Wu, T Zhao… - Pharmaceutical …, 2016 - Taylor & Francis
Context: The roots of Phytolacca americana L. (Phytolaccaceae) may be toxic. Despite heated controversy over the toxic compounds of P. americana, especially esculentosides, …
Number of citations: 14 www.tandfonline.com
S Choe, S Jeong, M Jang, H Yeom, S Moon… - … of Chromatography B, 2020 - Elsevier
… and C, from 2.5 ng/mL to 1,000 ng/mL for esculentoside E, and from 5 ng/L to 1,000 ng/L for … , C and esculentic acid, 0.5 ng/mL for esculentoside E, and 1 ng/mL for esculentoside B and …
Number of citations: 9 www.sciencedirect.com
ZL Wang, YH Yi - Yao xue xue bao= Acta Pharmaceutica Sinica, 1984 - europepmc.org
… The isolation and structure of esculentoside E and F]. - Abstract - Europe PMC … The isolation and structure of esculentoside E and F]. …
Number of citations: 9 europepmc.org
JB Li, S Xu, XW Yang - Frailty and Herbal Medicines-From …, 2020 - books.google.com
Nowadays, the disease of MGH, especially for women of childbearing age, is one of the most common and frequently occurring disease and affects people in increasing numbers, which …
Number of citations: 0 books.google.com
J Ma, Q Chen, D Lai, W Sun, T Zhang… - Journal of liquid …, 2010 - Taylor & Francis
Coupled with evaporative light scattering detection, high-speed countercurrent chromatography was successfully applied for the first time for separation and purification of four triterpene …
Number of citations: 16 www.tandfonline.com
L Zhao, Z Lei, X He, M Zeng… - Journal of …, 2021 - scholar.archive.org
Triterpene saponins (TSs) are important bioactive constituents with structural diversity widely distributed in many plants. The root of Phytolacca acinosa Roxb (RPa) has been used as a …
Number of citations: 0 scholar.archive.org
Y Ling, Y Zhu, Q Gan, G Li, Z Luo, Y Pan… - Journal of …, 2022 - academic.oup.com
Triterpene saponins (TSs) are important bioactive constituents with structural diversity widely distributed in many plants. The root of Phytolacca acinosa Roxb (RPa) has been used as a …
Number of citations: 1 academic.oup.com
S Akbari, NH Abdurahman, RM Yunus… - South African Journal of …, 2021 - Elsevier
Aloe vera is one of the well-known medicinal plants in the family of Liliaceae. The aim of this research was to identify the yield of extraction, total saponin content (TSC) and total …
Number of citations: 12 www.sciencedirect.com

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